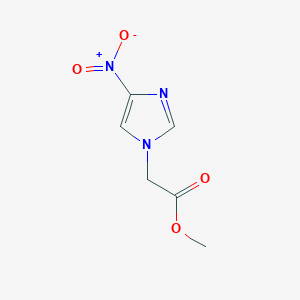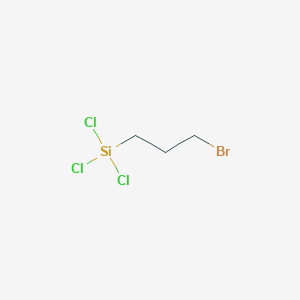
2,2-Dichloro-n-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-n-(2-methylphenyl)acetamide, also known as dichlobenil, is a herbicide that is widely used in agriculture. It is a white crystalline solid with a molecular weight of 233.12 g/mol. Dichlobenil is a member of the acetanilide herbicide family, which inhibits the growth of weeds by interfering with the synthesis of cell wall components.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-n-(2-methylphenyl)acetamide involves the inhibition of cell wall synthesis in plants. Specifically, 2,2-Dichloro-n-(2-methylphenyl)acetamide inhibits the synthesis of cellulose and hemicellulose, which are essential components of the plant cell wall. This results in the disruption of cell wall integrity, leading to the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Dichlobenil has been shown to have low toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, 2,2-Dichloro-n-(2-methylphenyl)acetamide can cause stunting and chlorosis, which are symptoms of plant stress. Additionally, 2,2-Dichloro-n-(2-methylphenyl)acetamide has been shown to have an impact on soil microbial communities, which can affect soil health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlobenil is a widely used herbicide, which makes it readily available for laboratory experiments. Its mode of action is well understood, which allows for accurate and reproducible experiments. However, 2,2-Dichloro-n-(2-methylphenyl)acetamide is not suitable for experiments involving non-target organisms or ecosystems due to its potential impact on soil microbial communities.
Direcciones Futuras
There are several potential future directions for research on 2,2-Dichloro-n-(2-methylphenyl)acetamide. One area of interest is the development of new herbicides that have a lower impact on soil microbial communities. Additionally, there is potential for the use of 2,2-Dichloro-n-(2-methylphenyl)acetamide in the treatment of wood and water, as well as in the development of new biocides. Further research is also needed to understand the potential impact of 2,2-Dichloro-n-(2-methylphenyl)acetamide on non-target organisms and ecosystems.
Métodos De Síntesis
The synthesis of 2,2-Dichloro-n-(2-methylphenyl)acetamide involves the reaction of 2,6-dichloroaniline with 2-methylphenylacetic acid in the presence of a catalyst such as sodium hypochlorite. The reaction yields 2,2-Dichloro-n-(2-methylphenyl)acetamide as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Dichlobenil has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control the growth of weeds in crops such as cotton, soybeans, and wheat. Dichlobenil has also been studied for its potential use in other areas such as wood preservation, water treatment, and as a biocide.
Propiedades
Número CAS |
14985-83-2 |
|---|---|
Nombre del producto |
2,2-Dichloro-n-(2-methylphenyl)acetamide |
Fórmula molecular |
C9H9Cl2NO |
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-4-2-3-5-7(6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) |
Clave InChI |
AYWNNBNZROXRBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C(Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(Cl)Cl |
Otros números CAS |
14985-83-2 |
Pictogramas |
Irritant |
Sinónimos |
2-methylenepentanedioic acid 2-MPA cpd 2MPA cpd N-(2-methylphenyl)-2,2-dichloroacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



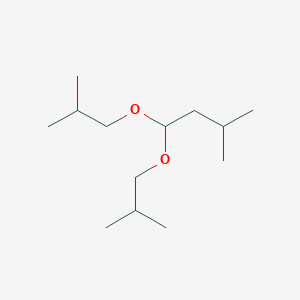
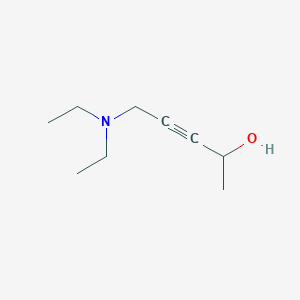
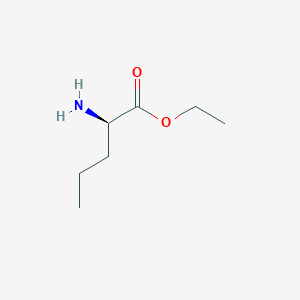



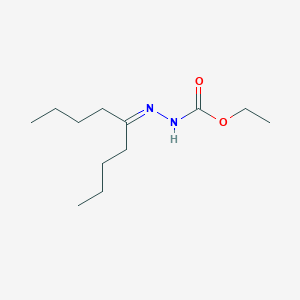
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
